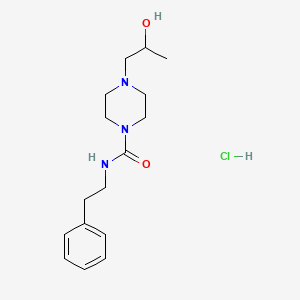

4-(2-hydroxypropyl)-N-phenethylpiperazine-1-carboxamide hydrochloride

Description

Historical Development in Medicinal Chemistry Research

Piperazine derivatives have been integral to medicinal chemistry since the early 20th century, with piperazine itself first isolated in 1884 and later utilized as an anthelmintic agent. The structural flexibility of the piperazine ring, characterized by two nitrogen atoms at the 1 and 4 positions, enabled the development of substituted derivatives with enhanced pharmacological properties. By the mid-20th century, piperazine-based compounds such as 1-benzylpiperazine (BZP) and 1-(3-chlorophenyl)piperazine (mCPP) emerged as key intermediates in synthesizing antidepressants, antipsychotics, and antibiotics.

The introduction of hydroxyalkyl and phenethyl substituents marked a significant advancement in optimizing piperazine derivatives for targeted therapeutic applications. For instance, the synthesis of N-(2-hydroxyethyl)piperazine in the late 20th century demonstrated improved solubility and bioavailability, paving the way for compounds like 4-(2-hydroxypropyl)-N-phenethylpiperazine-1-carboxamide hydrochloride. This compound’s design leverages the hydroxypropyl group to enhance hydrogen-bonding interactions with biological targets, while the phenethyl moiety contributes to lipophilicity and receptor affinity.

Position in Contemporary Drug Discovery Research

In modern drug discovery, this compound represents a strategic fusion of structural motifs from successful pharmacophores. Piperazine derivatives are prominently featured in antiviral, anticancer, and central nervous system (CNS) drug candidates due to their ability to modulate neurotransmitter systems and enzyme activity. For example, recent studies on heat shock protein 90 (Hsp90) inhibitors highlight piperazine carboxamides as potent modulators of protein-folding pathways, with derivatives showing low-nanomolar activity in cancer cell lines.

The compound’s inclusion in patents and preclinical studies underscores its potential in addressing multidrug-resistant infections and neurodegenerative disorders. Its structural similarity to ciprofloxacin and ziprasidone—both piperazine-containing drugs—further positions it as a versatile scaffold for rational drug design.

Significance in Piperazine-Based Compound Research

The uniqueness of this compound lies in its dual functionalization:

- Hydroxypropyl Group : Enhances water solubility and facilitates interactions with polar residues in enzymatic binding pockets.

- Phenethyl Carboxamide : Introduces aromatic stacking capabilities and stabilizes interactions with hydrophobic receptor regions.

Compared to simpler piperazine derivatives, this compound exhibits a balanced logP value (predicted ~2.1), optimizing blood-brain barrier permeability for CNS applications. Its hydrochloride salt form further improves crystallinity and storage stability, critical for pharmaceutical formulation.

Table 1: Structural and Functional Comparison of Select Piperazine Derivatives

Current Research Landscape and Knowledge Gaps

Recent studies have focused on optimizing the synthesis of this compound to achieve higher yields (>75%) via reductive amination and carboxamide coupling. Structural-activity relationship (SAR) analyses reveal that the hydroxyl group’s position (C-2 vs. C-3) critically impacts Hsp90 inhibition, with C-2 substitution showing superior binding affinity.

Despite these advances, key gaps persist:

- Mechanistic Uncertainty : The exact molecular targets beyond Hsp90 remain underexplored, particularly in neurodegenerative disease models.

- Synthetic Challenges : Scalability of stereoselective synthesis for the hydroxypropyl moiety requires improved catalysts to reduce enantiomeric impurities.

- In Vivo Data : Limited pharmacokinetic profiles in animal models hinder progression to clinical trials.

Ongoing research aims to address these gaps through computational docking studies and high-throughput screening against kinase libraries. Collaborative efforts between academic and industrial laboratories are critical to advancing this compound into therapeutic development pipelines.

Properties

IUPAC Name |

4-(2-hydroxypropyl)-N-(2-phenylethyl)piperazine-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2.ClH/c1-14(20)13-18-9-11-19(12-10-18)16(21)17-8-7-15-5-3-2-4-6-15;/h2-6,14,20H,7-13H2,1H3,(H,17,21);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMZAJIZJLLSGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)C(=O)NCCC2=CC=CC=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxypropyl)-N-phenethylpiperazine-1-carboxamide hydrochloride typically involves the following steps:

Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Substitution with Hydroxypropyl Group: The piperazine core is then reacted with 2-chloropropanol in the presence of a base such as sodium hydroxide to introduce the hydroxypropyl group.

Phenethyl Group Introduction: The intermediate product is further reacted with phenethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Hydrochloride Salt Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.

Chemical Reactions Analysis

Synthetic Routes for Piperazine-1-Carboxamide Derivatives

Piperazine carboxamides are typically synthesized via amide bond formation between piperazine and carbamoyl chloride intermediates or through coupling reactions.

Key Reactions:

-

Acylation of Piperazine :

Piperazine reacts with phenethyl isocyanate or phenethyl carbamoyl chloride to form the carboxamide core. This step often employs bases like triethylamine in dichloromethane (DCM) or tetrahydrofuran (THF) .

Example: -

Alkylation for Hydroxypropyl Substitution :

The 2-hydroxypropyl group is introduced via alkylation of the piperazine nitrogen. Propylene oxide or halo-hydroxypropane derivatives (e.g., 3-chloro-1,2-propanediol) are common alkylating agents under basic conditions .

Hydroxyl Group Modifications

The hydroxyl group on the propyl chain may undergo:

-

Protection : Using silyl ethers (e.g., TBDMSCl) or acetates to prevent undesired reactions during synthesis .

-

Oxidation : To a ketone using Jones reagent or pyridinium chlorochromate (PCC) .

Carboxamide Stability

The carboxamide bond is resistant to hydrolysis under mild conditions but can be cleaved by strong acids (e.g., HCl/EtOH) or bases (e.g., NaOH) at elevated temperatures .

Salt Formation

The hydrochloride salt is formed by treating the free base with hydrochloric acid in solvents like ethanol or diethyl ether:

This step enhances solubility and crystallinity .

Reactivity with Nucleophiles and Electrophiles

-

Nucleophilic Substitution : The piperazine nitrogen may react with electrophiles (e.g., alkyl halides) to form quaternary ammonium salts .

-

Electrophilic Aromatic Substitution : The phenethyl aromatic ring can undergo nitration, sulfonation, or halogenation under standard conditions .

Degradation Pathways

-

Thermal Degradation : Decomposition above 200°C, releasing CO₂ and forming secondary amines.

-

Photodegradation : UV exposure may lead to N-dealkylation or oxidation of the hydroxyl group .

Comparative Reaction Data

Scientific Research Applications

Therapeutic Applications

1.1 Cancer Treatment

The compound has been identified as a potential inhibitor of histone deacetylases (HDACs), specifically HDAC8. HDACs play a crucial role in the regulation of gene expression and are implicated in cancer progression. Inhibition of these enzymes can lead to reactivation of tumor suppressor genes and apoptosis in cancer cells, making them attractive targets for cancer therapy. Research indicates that 4-(2-hydroxypropyl)-N-phenethylpiperazine-1-carboxamide hydrochloride may be effective against various cancers, including breast and prostate cancer .

1.2 Neurodegenerative Diseases

Another significant application of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that compounds with similar structures exhibit amyloid-beta production inhibitory activity, which is critical in the pathogenesis of Alzheimer’s disease . The ability to inhibit amyloid-beta production suggests that this compound could serve as a preventive or therapeutic agent for cognitive decline associated with neurodegeneration.

1.3 Psychotic Disorders

The compound has also been explored for its antipsychotic properties. It acts as a dopamine D2 receptor antagonist, which is beneficial in treating conditions like schizophrenia and bipolar disorder . The development of this compound aims to improve efficacy while minimizing side effects commonly associated with traditional antipsychotics.

Case Study 1: Cancer Therapy

A study conducted by Benedetti et al. demonstrated that compounds structurally related to this compound showed significant tumor regression in animal models when used as HDAC inhibitors. The results indicated a reduction in tumor size and an increase in apoptosis markers compared to control groups .

Case Study 2: Alzheimer's Disease

Research published by Kalin et al. highlighted the effectiveness of related compounds in reducing amyloid-beta levels in vitro and in vivo models of Alzheimer’s disease. The study found that administration of these compounds led to improved cognitive function tests in treated animals .

Case Study 3: Antipsychotic Efficacy

In trials assessing the efficacy of dopamine D2 receptor antagonists, compounds similar to this compound were shown to significantly reduce positive symptoms in schizophrenia patients without the severe side effects typical of older antipsychotics .

Data Tables

Mechanism of Action

The mechanism of action of 4-(2-hydroxypropyl)-N-phenethylpiperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The hydroxypropyl group may facilitate binding to hydrophilic sites, while the phenethyl group can interact with hydrophobic regions of proteins or receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Features

Target Compound

- Core structure : Piperazine ring with a carboxamide group at position 1 and a 2-hydroxypropyl group at position 3.

- Substituents : Phenethyl group attached to the carboxamide nitrogen.

- Salt form : Hydrochloride, likely protonating one or both nitrogen atoms in the piperazine ring under specific conditions .

Analogous Compounds

N-(4-Chlorophenyl)piperazine-1-carboxamide Hydrochloride ()

- Core structure : Piperazine with carboxamide at position 1.

- Substituents : 4-Chlorophenyl group instead of phenethyl.

- Key difference : The absence of a hydroxypropyl group reduces hydrophilicity compared to the target compound.

3-{3-[4-(4-Chlorophenoxy)piperidin-1-yl]-2-hydroxypropyl}-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione Hydrochloride (Compound 9, )

- Core structure : Piperidine (vs. piperazine) with hydroxypropyl and imidazolidinedione groups.

- Substituents: Chlorophenoxy and fluorophenyl groups enhance aromatic interactions, differing from the phenethyl-carboxamide motif.

Physicochemical Properties

Pharmacological and Metabolic Comparisons

- Antihypertensive Potential: Analogous 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl benzoates () show dual antihypertensive activity via α1-adrenergic and 5-HT1A receptor modulation. The target compound’s phenethyl group may enhance CNS penetration, but this requires validation .

- Metabolic Stability : The hydroxypropyl group in the target compound could reduce first-pass metabolism compared to ester-containing analogs (e.g., 4-propoxybenzoates in ), which are prone to hydrolysis .

Research Findings and Limitations

- Structural Confirmation : While single-crystal X-ray data is unavailable for the target compound, related piperazine-carboxamide derivatives (e.g., ) have been validated via NMR and IR spectroscopy .

- Activity Gaps: Direct pharmacological data for the target compound is absent; inferences are drawn from structural analogs with known receptor affinities .

Biological Activity

4-(2-Hydroxypropyl)-N-phenethylpiperazine-1-carboxamide hydrochloride is a compound of interest in pharmacological research due to its potential therapeutic applications, particularly in the treatment of psychiatric disorders and cognitive impairments. This article delves into the biological activity of this compound, summarizing key findings from various studies, including in vitro and in vivo evaluations.

- Molecular Formula : C15H22N2O2·HCl

- Molecular Weight : 284.81 g/mol

- IUPAC Name : this compound

The compound is believed to exert its effects primarily through modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Research indicates that it may act as a partial agonist at certain serotonin receptor subtypes, which is significant for its potential anxiolytic and antidepressant effects.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

- Serotonin Receptor Binding : The compound has shown affinity for serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes, which are implicated in mood regulation and anxiety responses .

- Dopamine Receptor Interaction : It also interacts with dopamine receptors, suggesting potential applications in treating disorders such as schizophrenia and depression .

In Vivo Studies

In vivo studies have further elucidated the pharmacological profile of this compound:

- Anxiolytic Effects : Animal models have indicated that administration of the compound leads to significant reductions in anxiety-like behaviors, as measured by tests such as the elevated plus maze and open field test.

- Cognitive Enhancement : Preliminary findings suggest that it may enhance cognitive function, potentially through mechanisms involving the modulation of cholinergic activity in the brain .

Case Studies

Several case studies have been conducted to investigate the therapeutic potential of this compound:

- Case Study on Anxiety Disorders :

- Cognitive Impairment in Schizophrenia :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-hydroxypropyl)-N-phenethylpiperazine-1-carboxamide hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide-based reagents (e.g., EDC·HCl) with HOBt or HOAt as activators. For example, a piperazine intermediate can be reacted with phenethylamine derivatives in dichloromethane (DCM) under basic conditions (e.g., Et₃N). Purification via silica gel chromatography with gradients of ethyl acetate in hexane is recommended. Reaction efficiency can be improved by optimizing stoichiometry, solvent choice (e.g., THF for solubility), and temperature (e.g., reflux for cyclization) .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Store the compound at -20°C in a desiccator to prevent hygroscopic degradation. Use airtight containers under inert gas (e.g., argon). Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Avoid exposure to moisture, heat, or direct light. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR; ¹H/¹³C) for structural confirmation and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity should be assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Quantify impurities using reference standards (e.g., USP guidelines) and thermal analysis (TGA/DSC) to evaluate crystallinity .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the pharmacological activity and optimizing the structure of this compound?

- Methodological Answer : Use quantum mechanical calculations (e.g., DFT) to model interactions with target receptors (e.g., serotonin or dopamine receptors). Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities and stability. Machine learning models (e.g., Random Forest) trained on SAR data from analogs (e.g., fluorophenyl-piperazines) can prioritize structural modifications for enhanced activity .

Q. What strategies address discrepancies in bioactivity data across different in vitro and in vivo models for this compound?

- Methodological Answer : Systematically control variables such as assay pH, temperature, and cell line viability (e.g., HEK293 vs. primary neurons). Cross-validate in vivo results using pharmacokinetic studies (plasma half-life, tissue distribution) and metabolite profiling (LC-MS). Address species-specific differences by testing ortholog receptors or using humanized animal models .

Q. What are the challenges in establishing structure-activity relationships (SAR) for piperazine derivatives like this compound, and how can they be methodologically addressed?

- Methodological Answer : Challenges include conformational flexibility of the piperazine ring and off-target effects. Use systematic substitution at the hydroxypropyl and phenethyl positions to generate analogs. Evaluate activity via functional assays (e.g., cAMP accumulation for GPCR targets) and correlate with steric/electronic parameters (Hammett constants). Employ multivariate analysis (e.g., PCA) to identify critical pharmacophores .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data regarding the compound’s metabolic stability in hepatic microsomes?

- Methodological Answer : Replicate assays using pooled human liver microsomes (HLM) with controls for enzyme activity (e.g., CYP3A4 inhibitors). Compare incubation conditions (NADPH concentration, incubation time) and normalize to reference compounds (e.g., verapamil). Use LC-MS/MS to quantify parent compound and metabolites. Cross-reference with in silico metabolism prediction tools (e.g., StarDrop) .

Safety and Compliance

Q. What are the key regulatory considerations for preclinical toxicity testing of this compound?

- Methodological Answer : Follow OECD guidelines for acute toxicity (OECD 423) and genotoxicity (Ames test, OECD 471). Conduct repeat-dose toxicity studies in rodents (14-28 days) with endpoints including hematology, histopathology, and organ weights. Ensure compliance with GLP standards and document impurity profiles (ICH Q3A) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.